2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride
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Description
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride is a useful research compound. Its molecular formula is C10H16ClF3N2O2 and its molecular weight is 288.7. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Characterization
- The synthesis of complex molecules often involves multi-step processes, as seen in the study by Govindhan et al. (2017), where a compound was synthesized using a click chemistry approach. This process involved starting with a specific azido-ethanone compound and applying IR, NMR, and MS studies for characterization, alongside thermal stability analyses using TGA and DSC techniques. This approach could be relevant for synthesizing and characterizing compounds similar to the one of interest (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Pharmacokinetics and Biological Applications
- The study of compound interactions with proteins, as explored through binding analysis between synthesized molecules and human serum albumin, can provide insights into the pharmacokinetics nature of compounds. Such studies, using techniques like fluorescence spectroscopy, are crucial for understanding the biological applications and potential therapeutic uses of new molecules (Govindhan et al., 2017).
Molecular Docking Studies
- Molecular docking studies offer insights into the interactions between synthesized compounds and biological targets. These studies are instrumental in drug development, elucidating the potential therapeutic applications of new molecules. For instance, Govindhan et al. (2017) evaluated their synthesized compound's molecular docking to understand its interaction with carrier proteins, highlighting the importance of such analyses in discovering new applications for complex molecules (Govindhan et al., 2017).
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-3-1-7(2-4-15)9(17)5-14-6-9;/h7,14,17H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRQUGALLUQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CNC2)O)C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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